molecular formula C11H12N2OS B2527745 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1226440-42-1

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2527745
CAS No.: 1226440-42-1
M. Wt: 220.29
InChI Key: FOIDBVTYODDNKZ-UHFFFAOYSA-N
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Description

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a cyano group (-CN) at the 1-position and a carboxamide moiety substituted with a 2-(thiophen-2-yl)ethyl chain. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiophene-containing analogs, such as dopamine agonists like Rotigotine .

Properties

IUPAC Name

1-cyano-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-8-11(4-5-11)10(14)13-6-3-9-2-1-7-15-9/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIDBVTYODDNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a dehydrating agent to form the corresponding amide. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with biological receptors, while the cyano group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent on Amide Nitrogen Key Features Reference
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide (Target) 2-(thiophen-2-yl)ethyl Heteroaromatic sulfur, moderate polarity -
1-cyano-N-(10-(cyclopentylmethoxy)decyl)cyclopropanecarboxamide (18b) 10-(cyclopentylmethoxy)decyl Long hydrophobic chain, alkoxy group
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide 2,4,5-trichlorophenyl Electronegative Cl substituents, high polarity
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide 2-fluorophenylmethyl Fluorine-enhanced lipophilicity
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethyl + 4-methoxyphenoxy Methoxy group, steric hindrance

Key Observations :

  • Thiophen-2-yl ethyl vs.
  • Alkoxy Chains vs. Aromatic Groups : Compound 18b () exhibits lower polarity due to its long decyl chain, contrasting with the aromatic trichlorophenyl or thiophen-2-yl groups.
  • Fluorophenyl vs.

Physical and Spectral Properties

  • Polarity (TLC Rf Values) :
    • Target Compound: Estimated Rf ~0.3–0.4 (intermediate polarity due to thiophene).
    • 18b (): Rf = 0.54 (20% EtOAc/hexanes; highly hydrophobic).
    • N,N-Diethyl analog (): Rf = 0.19 (hexanes/EtOAc 5:1; less polar than Target).
  • NMR Trends : The thiophen-2-yl ethyl group in the Target compound would show distinct aromatic protons (δ ~6.5–7.5 ppm) and ethylenic splitting, as seen in related structures ().

Biological Activity

1-Cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide (CAS No. 1226440-42-1) is a compound of interest due to its unique structural features, including a cyclopropane ring, a cyano group, and a thiophene moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}OS
  • Molecular Weight : 220.29 g/mol

The compound features a thiophene ring, which is known for its electronic properties that can influence biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • GSK-3β Inhibition : Research has indicated that similar compounds exhibit inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including cell proliferation and survival. Inhibition of GSK-3β can lead to neuroprotective effects and anti-inflammatory responses .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The thiophene ring is known to enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its structural similarity to other known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound. Here are notable findings:

StudyFocusKey Findings
Study 1GSK-3β InhibitorsIdentified structural features that enhance GSK-3β inhibition, suggesting potential neuroprotective effects.
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential as an antimicrobial agent.
Study 3Anticancer PropertiesExplored the compound's ability to induce apoptosis in cancer cell lines, supporting its role as a potential anticancer drug.

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